![molecular formula C10H11ClO2 B3004784 1-(3-Chloro-4-methoxyphenyl)propan-1-one CAS No. 4394-54-1](/img/structure/B3004784.png)
1-(3-Chloro-4-methoxyphenyl)propan-1-one
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Overview
Description
“1-(3-Chloro-4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 4394-54-1. Its molecular weight is 198.65 and its IUPAC name is 1-(3-chloro-4-methoxyphenyl)-1-propanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound was synthesized in a flat-bottomed flask by adding methanol, 2-hydroxy acetophenone, sodium hydroxide solution, and p-anisaldehyde. The reaction mixture was kept under stirring at 80°C for 4 hours .Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-methoxyphenyl)propan-1-one” can be represented by the InChI code: 1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 . This indicates the presence of a chloro group, a methoxy group, and a propanone group in the molecule .Physical And Chemical Properties Analysis
The compound “1-(3-Chloro-4-methoxyphenyl)propan-1-one” has a molecular weight of 198.65 . It is a solid at room temperature .Scientific Research Applications
- Antimicrobial Agents : Some derivatives of this compound exhibit antimicrobial activity. Scientists explore its potential as a lead compound for developing new antibiotics or antifungal drugs .
- Thiophene Derivatives : Researchers have used 1-(3-Chloro-4-methoxyphenyl)propan-1-one in the synthesis of thiophene derivatives. These compounds have diverse biological activities and find applications in drug discovery and agrochemicals .
Organic Synthesis and Medicinal Chemistry
Natural Product Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
It is listed under the category ofNeurology Research Chemicals , suggesting that it may have a role in neurological pathways or processes.
Mode of Action
A related compound, 3-chloro-4’-methoxychalcone, is known to undergo nucleophilic attacks to form a cyclic bromonium intermediate
Biochemical Pathways
Given its categorization underNeurology Research Chemicals , it is plausible that it may influence pathways related to neurological functions or disorders.
Pharmacokinetics
Its molecular weight is listed as198.65 g/mol , which could influence its bioavailability and pharmacokinetic behavior.
Action Environment
It is noted that the compound is stored atroom temperature , suggesting that it is stable under these conditions.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXCGNRHGZATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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